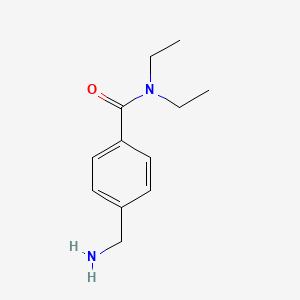

4-(aminomethyl)-N,N-diethylbenzamide

Vue d'ensemble

Description

4-(Aminomethyl)-N,N-diethylbenzamide, otherwise known as 4-AMDEB, is an organic compound used in research laboratories as a reagent for a variety of organic synthesis reactions. It is a colorless, crystalline solid that is soluble in a variety of organic solvents. 4-AMDEB has been used in a number of different scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the investigation of its mechanism of action. In

Applications De Recherche Scientifique

Molecular Characterization and Properties

- Molar Refraction and Polarizability : Studies have shown that derivatives of 4-(aminomethyl)-N,N-diethylbenzamide exhibit significant antiemetic and parasympathomimetic activities. Investigations into their molar refractivity and polarizability in solution have revealed stronger polarizability effects with an increase in drug concentration, which might be useful in understanding the compound's interaction with biological systems (Sawale et al., 2016).

Structural Analysis

- Structural Properties and Analogies : The structural properties of N,N-dialkylaminobenzamides have been analyzed, providing insights into their molecular configurations and potential chemical behaviors. Such information is critical for designing compounds with desired biological activities (Karlsen et al., 2002).

Electropolymerization and Application in Transducers

- Electropolymerization for Electrochemical Transducers : Research has been conducted on the electropolymerization of phenol and aniline derivatives, including 4-(aminomethyl)-N,N-diethylbenzamide, for use in electrochemical transducers. These developments hold promise for the initial development of immunosensors for diseases such as dengue, demonstrating the compound's potential in biomedical applications (Santos et al., 2019).

Biochemical Selectivity and Inhibition

- Selective Inhibition of Histone Deacetylase : Derivatives of 4-(aminomethyl)-N,N-diethylbenzamide have been identified as potent and selective inhibitors of the HDAC6 isoform, showing enhanced selectivity and inhibitory activity in cellular assays. This specificity is attributed to the structural features of the compounds, making them valuable tools for exploring HDAC6-related functions and potentially treating diseases associated with histone acetylation (Blackburn et al., 2013).

Synthesis and Chemical Behavior

- Synthesis and Characterization of Novel Aromatic Polyimides : Novel aromatic polyimides have been synthesized using derivatives of 4-(aminomethyl)-N,N-diethylbenzamide, demonstrating high thermal stability and solubility in organic solvents. These materials are of interest for various industrial applications, including electronics and aerospace, due to their exceptional material properties (Butt et al., 2005).

Mécanisme D'action

Target of Action

A structurally similar compound, 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones, has been investigated for its inhibitory effects on cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b) . These enzymes play crucial roles in neurotransmission, and their inhibition can have significant effects on neurological function.

Mode of Action

Based on the similar compound mentioned above, it may interact with its target enzymes and inhibit their activity . This inhibition could alter neurotransmitter levels in the brain, potentially leading to changes in neurological function.

Biochemical Pathways

If it does inhibit cholinesterases and mao b like its structurally similar compound, it could affect the cholinergic and monoaminergic neurotransmission pathways . Inhibition of these enzymes could lead to increased levels of acetylcholine and monoamines in the synaptic cleft, potentially affecting various downstream neurological processes.

Result of Action

If it does inhibit cholinesterases and mao b, it could potentially lead to increased neurotransmitter levels in the synaptic cleft, affecting neuronal signaling . This could have various effects depending on the specific neurological pathways involved.

Propriétés

IUPAC Name |

4-(aminomethyl)-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWAKSWBYWRMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N,N-diethylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

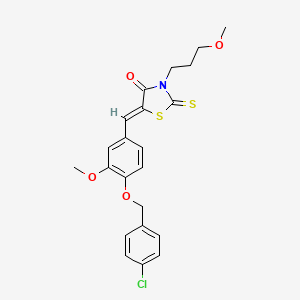

![(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B2442403.png)

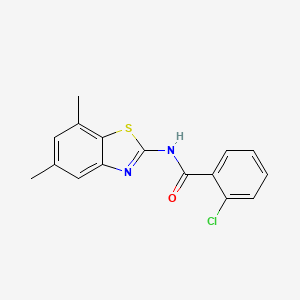

![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2442404.png)

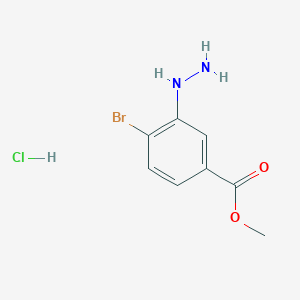

![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2442408.png)

![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2442414.png)

![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2442415.png)

![4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2442417.png)

![2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2442422.png)